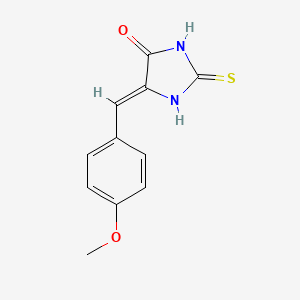
5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a thioxo group and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-methoxybenzaldehyde with thiohydantoin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylene group can be reduced to a methylene bridge using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylene-bridged derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site, thereby preventing the conversion of fatty acids into pro-inflammatory mediators . This inhibition is thought to occur through allosteric modulation, where the compound induces conformational changes in the enzyme that reduce its catalytic activity.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone exhibits unique properties due to the presence of the thioxo group. This group can participate in additional chemical reactions, such as oxidation to sulfone, which is not possible with the indole or imidazole derivatives . Additionally, the methoxyphenyl group provides specific electronic and steric effects that can influence the compound’s reactivity and binding affinity to molecular targets.
生物活性
5-((4-Methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone is a compound that has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thioxoimidazolidinones, characterized by a thioxo group (C=S) and an imidazolidinone ring. Its synthesis typically involves the condensation of 4-methoxybenzaldehyde with a thiosemicarbazone derivative, followed by cyclization to form the imidazolidinone structure. The specific synthetic route can influence the biological properties of the resulting compound.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-436). The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
The results indicate that this compound is approximately four times more potent than Olaparib, a well-known PARP inhibitor.
Further investigations into the mechanism of action reveal that treatment with this compound leads to cell cycle arrest in the G2/M phase and induction of apoptosis in MDA-MB-436 cells. Flow cytometric analysis showed an increase in G2 phase cells from 25.12% (control) to 30.39% (treated), indicating effective cell cycle modulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Antibacterial and Antifungal Activity
In a comparative study against standard antibiotics, the compound demonstrated notable antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger:
| Compound | Activity Type | Test Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| 5 | Antibacterial | S.aureus | 18 | |
| 5 | Antifungal | A.niger | 20 |
These results suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
Multiple studies have confirmed the versatile biological activities of this compound:
- Antitumor Studies : In one study, the compound was shown to induce apoptosis in cancer cells via activation of caspase pathways and modulation of Bcl-2 family proteins .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria, suggesting it could be a valuable addition to current antimicrobial therapies .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the methoxy group or imidazolidinone structure could enhance biological activity, providing insights for future drug design .
特性
CAS番号 |
7253-52-3 |
|---|---|
分子式 |
C11H10N2O2S |
分子量 |
234.28 g/mol |
IUPAC名 |
(5Z)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)/b9-6- |
InChIキー |
XNQUYEHNKGAJNI-TWGQIWQCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















